molecular formula C7H8N2O2S B188105 N-2-Thiazolylacetoacetamide CAS No. 705-87-3

N-2-Thiazolylacetoacetamide

Cat. No. B188105
CAS RN: 705-87-3
M. Wt: 184.22 g/mol
InChI Key: IWMDVLIESVGDLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-2-Thiazolylacetoacetamide is represented by the linear formula C7H8N2O2S . The molecular weight of this compound is 184.22 g/mol.

Scientific Research Applications

Field

This application falls under the field of Biomedical Sciences , specifically in the development of antibacterial therapeutics .

Application Summary

N-2-Thiazolylacetoacetamide derivatives have been synthesized and investigated for their antibacterial activity. These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .

Methods of Application

The molecules were synthesized and then investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Results

Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

Synthesis of N-(2-triazine)indoles

Field

This application is in the field of Chemistry , specifically in the area of Organic Synthesis .

Application Summary

N-2-Thiazolylacetoacetamide has been used in the ruthenium-catalyzed oxidative synthesis of N-(2-triazine)indoles by C-H activation from alkynes and various substituted triazine derivatives .

Methods of Application

The synthesis was carried out using a ruthenium catalyst, which enabled the C-H activation of alkynes and various substituted triazine derivatives .

Results

The protocol resulted in the efficient synthesis of N-(2-triazine)indoles in moderate to good yield. All of the N-(2-triazine)indoles were characterized by 1H NMR, 13C NMR, and HRMS .

properties

IUPAC Name

3-oxo-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5(10)4-6(11)9-7-8-2-3-12-7/h2-3H,4H2,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMDVLIESVGDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220771
Record name Acetoacetamide, N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Thiazolylacetoacetamide

CAS RN

705-87-3
Record name 3-Oxo-N-2-thiazolylbutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Thiazolylacetoacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetoacetamide, N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Thiazolyl)acetoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-OXO-N-2-THIAZOLYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
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